3,5-Dibromo-2-iodobenzoic acid is a halogenated aromatic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features two bromine atoms and one iodine atom substituted on the benzene ring, which significantly influences its chemical reactivity and biological activity.
The compound can be synthesized from benzoic acid derivatives through various halogenation reactions, particularly bromination and iodination processes. It is often utilized in research settings for the development of pharmaceuticals and agrochemicals due to its unique properties.
3,5-Dibromo-2-iodobenzoic acid belongs to the class of organic compounds known as halogenated benzoic acids. These compounds are characterized by their aromaticity and the presence of halogen substituents, which enhance their reactivity and functionality in chemical reactions.
The synthesis of 3,5-dibromo-2-iodobenzoic acid can be achieved through several methodologies:
The synthesis often requires specific conditions such as temperature control and the use of solvents like dichloromethane or acetic acid to facilitate the reactions. The yields can vary based on reaction conditions, with reported yields around 60-80% depending on the method used .
The molecular formula of 3,5-dibromo-2-iodobenzoic acid is CHBrI O. The structure consists of a benzene ring with:
The compound's melting point is reported to be around 140 °C, with spectral data confirming its structure through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
3,5-Dibromo-2-iodobenzoic acid participates in various chemical reactions including:
In electrophilic substitution reactions, the order of substitution can be influenced by the electron-withdrawing effects of the halogens. For instance, bromine is a weaker electron-withdrawing group compared to iodine, which affects regioselectivity during further substitutions .
The mechanism of action for 3,5-dibromo-2-iodobenzoic acid primarily revolves around its ability to act as an electrophile in various chemical transformations. The electron-deficient nature of the aromatic ring facilitates nucleophilic attack by various reagents.
Studies have shown that derivatives of this compound exhibit biological activities such as antimicrobial and anti-inflammatory effects, which are attributed to their ability to interact with biological targets through electrophilic mechanisms .
Relevant data indicates that these physical properties make it suitable for various applications in organic synthesis .
3,5-Dibromo-2-iodobenzoic acid finds applications in several scientific fields:
Research continues into optimizing its synthesis and expanding its applications in drug discovery and materials science .
The synthesis of polyhalogenated benzoic acids like 3,5-dibromo-2-iodobenzoic acid (CAS 15396-40-4) requires precise sequential halogenation to achieve regiocontrol. A common approach involves ortho-iodination of benzoic acid derivatives followed by electrophilic bromination. The bulky iodine atom at C2 directs subsequent electrophilic substitution to the meta positions (C3 and C5) due to its strong −I effect and steric hindrance, enabling high regioselectivity. This strategy capitalizes on the orthogonal reactivity of halogenation agents: iodine sources (e.g., I₂/Oxidants) for aryl C−I bond formation, and brominating agents (e.g., Br₂/FeBr₃) for C−Br bond installation. The carboxylic acid group further enhances regioselectivity through coordination with Lewis acids. Purification typically involves recrystallization from methanol or acetonitrile, yielding analytically pure crystals suitable for X-ray diffraction studies [2] [9].
Table 1: Halogenation Sequence for 3,5-Dibromo-2-iodobenzoic Acid
Step | Target Position | Reagents/Conditions | Regiochemical Outcome |
---|---|---|---|
1 | C2 (Iodination) | I₂, KIO₃, H₂SO₄, 80°C | Ortho to carboxylate |
2 | C3/C5 (Bromination) | Br₂, FeCl₃, DCM, 0°C → RT | Meta to iodine atom |
Recent advances highlight mechanochemical synthesis as an efficient solvent-free alternative for iodobenzoic acid derivatives. Liquid-assisted grinding (LAG) of 2-iodobenzoic acid hydrazides with aldehydes using acetonitrile (η = 0.25 µL·mg⁻¹) achieves quantitative conversion within 30 minutes, yielding crystalline products identical to those from solution-phase reactions. This contrasts with neat grinding (NG), which often produces amorphous solids. For 3,5-dibromo-2-iodobenzoic acid analogues, LAG techniques enable rapid coupling of halogenated hydrazides (e.g., 2-aminobenzoic acid derivatives) with aldehydes, bypassing solvent-intensive reflux conditions. Powder X-ray diffraction (PXRD) analysis confirms that LAG products match single-crystal structures obtained from solution methods, demonstrating phase purity and eliminating solvation artifacts. Solution-phase synthesis, while higher-yielding (67–72% for hydrazide intermediates), requires toxic solvents (e.g., DCM) and extended reaction times [2] [7].
Regioselectivity in 3,5-dibromo-2-iodobenzoic acid synthesis is governed by electronic and steric effects:
Table 2: Regiochemical Control Elements in Polyhalogenated Benzoic Acids
Structural Feature | Electronic Effect | Bromination Preference | Stereochemical Outcome |
---|---|---|---|
C2-Iodine | −I, +R (weak) | Meta deactivation | Avoids ortho substitution |
Carboxylate Group | −I, M-chelation | Meta activation | Fixed coordination to Lewis acid |
Bromine (C3/C5) | −I | Ortho/para deactivation | Prevents over-bromination |
The iodine atom in 3,5-dibromo-2-iodobenzoic acid serves as a versatile handle for Pd-catalyzed cross-coupling, enabling access to complex architectures:
Table 3: Cross-Coupling Reactions of 3,5-Dibromo-2-iodobenzoic Acid
Reaction Type | Conditions | Iodine/Bromine Selectivity | Product Application |
---|---|---|---|
Sonogashira | PdCl₂(PPh₃)₂, CuI, TEA, 80°C | Iodine (C2) selective | Alkyne-functionalized polymers |
Heck | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF | Bromine (C3/C5) selective | Thromboxane receptor antagonists |
Sandmeyer (diazotization) | NaNO₂, Cu⁺, HBF₄ | Diazonium replacement | Radioiodinated biomarkers |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8